molecular formula C10H6INO2 B1325384 2-(2-Iodobenzoyl)oxazole CAS No. 898759-83-6

2-(2-Iodobenzoyl)oxazole

Cat. No.: B1325384
CAS No.: 898759-83-6
M. Wt: 299.06 g/mol
InChI Key: KRZZQNOEHAFQAE-UHFFFAOYSA-N
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Description

2-(2-Iodobenzoyl)oxazole is a useful research compound. Its molecular formula is C10H6INO2 and its molecular weight is 299.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Palladium-Catalyzed Arylation of Azole Compounds :

    • In a study examining the reactions of iodobenzene with azole compounds, including oxazoles, a selective production of 5-arylazoles was achieved using catalytic amounts of Pd(OAc)2 and PPh3 in DMF. This research highlights the utility of 2-(2-Iodobenzoyl)oxazole in palladium-catalyzed arylations (Pivsa-Art et al., 1998).
  • Metal-Induced Tautomerization :

    • Oxazole molecules, including this compound, have been studied for their ability to transform into heterocyclic carbene tautomers when N-coordinated to manganese(I). This transformation has implications in the field of coordination chemistry (Ruiz & Perandones, 2009).
  • Biological Activities in Medicinal Chemistry :

    • Research has shown that oxazole compounds exhibit diverse non-covalent interactions in biological systems, displaying a variety of biological activities. This positions this compound as potentially valuable in the development of medicinal drugs (Zhang et al., 2018).
  • Synthesis of 2-Substituted Pyrazolo[5,1-b][1,3]oxazoles :

    • The synthesis of new 2-substituted pyrazolo[5,1-b][1,3]oxazoles through Sonogashira coupling reactions in water demonstrates the utility of oxazole compounds in eco-friendly and efficient synthesis methods (Bakherad et al., 2017).
  • Catalytic Applications in Synthesis of Oxazoles :

    • The use of iodoarene in catalyzing the preparation of 2,4,5-trisubstituted oxazoles from alkyl aryl ketones highlights the role of compounds like this compound in facilitating efficient synthetic pathways (Kawano & Togo, 2009).

Future Directions

Oxazole-based molecules, including “2-(2-Iodobenzoyl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds are becoming a significant heterocyclic nucleus in drug discovery due to their broad biological activities . Therefore, the future direction in this field could involve further exploration of the synthesis and biological activities of oxazole derivatives.

Biochemical Analysis

Biochemical Properties

2-(2-Iodobenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby modulating various cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to its overall effects. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained modulation of cellular pathways and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in target tissues . The distribution of this compound within the body can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

(2-iodophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZZQNOEHAFQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642081
Record name (2-Iodophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-83-6
Record name (2-Iodophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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